molecular formula C15H10Cl2N2O3S2 B2537748 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 349627-09-4

2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2537748
CAS No.: 349627-09-4
M. Wt: 401.28
InChI Key: QZODDIXTIYPXSI-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(benzo[d]thiazol-2-yl)benzamide analogs. These compounds are characterized by a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring diverse biological activities and facilitating the construction of electron donor-acceptor systems with interesting optical and electronic properties . The specific structure of this compound, featuring a 2,5-dichlorobenzamide moiety and a 6-(methylsulfonyl) substituent on the benzothiazole ring, is engineered to modulate its electronic properties, binding affinity, and metabolic stability, making it a valuable tool for early-stage pharmacological and chemical research. The core benzothiazole structure is widely investigated for its potential in various research areas, including the development of antitumor, antifungal, and antimicrobial agents . More specifically, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs, such as the research tool TTFB, exhibit selective, state-dependent, and noncompetitive antagonism of ZAC, functioning via allosteric sites in the transmembrane and/or intracellular domains . While the specific biological profile of this compound requires empirical determination, its design suggests potential as a candidate for exploring ion channel function or as a precursor in the synthesis of bioactive molecules. This product is provided for research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments to fully characterize the properties and activity of this compound for their specific applications.

Properties

IUPAC Name

2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-3-5-12-13(7-9)23-15(18-12)19-14(20)10-6-8(16)2-4-11(10)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZODDIXTIYPXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative can yield the thiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives, including 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, exhibit significant antimicrobial properties.

  • Mechanism of Action : The compound is believed to interfere with microbial cell function, possibly through inhibition of key enzymes or disruption of cellular integrity.
  • Case Study : A study evaluating various benzothiazole derivatives demonstrated that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were notably low, indicating strong antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research.

  • Cell Lines Tested : Various studies have assessed its activity against human cancer cell lines such as HCT116 (colorectal carcinoma) and MCF7 (breast adenocarcinoma).
  • Results : The compound displayed significant cytotoxicity with IC50 values lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU). For instance, certain derivatives exhibited IC50 values in the range of 4.53 to 5.85 µM against HCT116 cells, suggesting a strong potential for development as an anticancer agent .

Comparative Analysis of Antimicrobial and Anticancer Activities

CompoundTarget ActivityMIC/IC50 ValuesReference
This compoundAntimicrobialLow MIC values against various strains ,
Similar Benzothiazole DerivativesAnticancerIC50 = 4.53 - 5.85 µM against HCT116

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: 2-(6-(Benzo[d]Oxazol-2-yl)Benzo[d]Thiazol-2-yl)Acetonitrile (Compound 5b)

  • Structure : Features a benzo[d]thiazol core fused with a benzo[d]oxazole ring and an acetonitrile substituent.
  • Synthesis : Prepared via a multi-step protocol with a 50% yield, characterized by IR (CN stretch at 2368 cm⁻¹) and NMR .
  • Key Differences : Lacks the methylsulfonyl and dichlorobenzamide groups present in the target compound, which may reduce solubility and target affinity compared to 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide.

Structural Analog: 2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide

  • Structure : A simpler benzamide derivative with a thiazole ring and dichloro substitution at positions 2 and 4 on the benzene ring.
  • Biological Activity : Reported anti-inflammatory and analgesic properties, attributed to its amide linkage and halogen substituents .
  • Crystallographic Data : Characterized by X-ray diffraction, revealing planar geometry conducive to enzyme binding .
  • Key Differences : Absence of the benzo[d]thiazol scaffold and methylsulfonyl group likely limits its pharmacokinetic profile compared to the target compound.

Comparison of Physicochemical and Pharmacological Properties

Property Target Compound Compound 5b 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
Core Structure Benzo[d]thiazol + dichlorobenzamide Benzo[d]thiazol-benzo[d]oxazole Thiazole + dichlorobenzamide
Substituents 6-Methylsulfonyl, 2,5-dichloro Acetonitrile 2,4-Dichloro
Solubility Likely enhanced (methylsulfonyl group) Moderate (polar nitrile group) Low (non-polar thiazole)
Biological Activity Hypothesized antitumor (based on analogs) Antitumor (moderate) Anti-inflammatory, analgesic
Synthetic Yield Not reported 50% Not specified

Mechanistic and Functional Insights

  • Role of Methylsulfonyl Group : The methylsulfonyl moiety in the target compound may improve solubility and stability, facilitating better bioavailability than analogs like 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide .
  • Thiazol vs. Benzo[d]Thiazol Scaffolds : The benzo[d]thiazol system in the target compound offers a larger aromatic surface area, which may improve binding affinity to DNA or protein targets relative to simpler thiazole derivatives .

Biological Activity

2,5-Dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS No. 349627-09-4) is a synthetic compound belonging to the class of thiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

PropertyValue
Molecular FormulaC15H10Cl2N2O3S2
Molecular Weight401.29 g/mol
Density1.600 g/cm³ (predicted)
pKa6.92 (predicted)

Thiazole derivatives like this compound exhibit their biological effects through various mechanisms:

  • Antimicrobial Activity : The compound has shown significant activity against a range of bacteria and fungi. Research indicates that thiazole derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

In a study assessing the antibacterial efficacy of thiazole derivatives, this compound was tested against various bacterial strains:

Bacterial StrainZone of Inhibition (mm) at 8 mM
E. coli8
S. aureus9
B. subtilis9
S. epidermidis7

These results suggest a promising profile for further development as an antibiotic agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • A study on benzothiazole derivatives reported that similar compounds exhibited IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and DU-145 (prostate cancer). For instance, compounds with structural similarities to this compound demonstrated IC50 values ranging from 0.4 µM to 5 µM .
  • Molecular docking studies indicated that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis, enhancing its potential as an anticancer agent .

Anti-inflammatory Activity

Research has indicated that thiazole derivatives can act as COX inhibitors:

  • In vitro assays have shown that compounds with similar structures to this compound exhibit significant inhibition of COX-1 and COX-2 enzymes, suggesting potential for use in managing inflammatory conditions .

Case Studies

  • Anticancer Efficacy : In a study published in PMC, derivatives similar to this compound were shown to be effective against various human cancer cell lines with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Screening : A comprehensive screening highlighted the effectiveness of thiazole-based compounds against resistant strains of bacteria, reinforcing the therapeutic potential of such derivatives in treating infections caused by antibiotic-resistant pathogens .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the benzo[d]thiazol-2-amine precursor with a methylsulfonyl group at position 6. Sulfonation of the thiazole ring using chlorosulfonic acid or methylsulfonyl chloride under controlled conditions may be required .
  • Step 2 : React the amine with 2,5-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) at room temperature or under reflux. This follows a standard amide coupling protocol, as seen in analogous benzamide syntheses .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reflux duration (4–12 hours) to maximize yield. Purify via column chromatography or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and sulfonyl group deshielding effects. The methylsulfonyl (-SO2CH3) protons appear as a singlet near δ 3.3 ppm. The amide NH proton may appear as a broad peak around δ 10–12 ppm .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
  • UV-Vis : Expect absorption maxima near 270–290 nm due to the conjugated benzamide and thiazole systems, with shifts depending on solvent polarity .

Q. How can researchers confirm the purity of this compound, and what analytical methods are suitable for detecting impurities?

  • Methodology :

  • TLC/HPLC : Use silica gel TLC (Rf ~0.6–0.8 in ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Compare retention times with synthetic intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 416.98 for C₁₅H₁₀Cl₂N₂O₃S₂). Impurities may arise from incomplete sulfonation or side reactions during coupling .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to target enzymes, and how do structural modifications impact inhibitory activity?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or PFOR). The methylsulfonyl group may enhance hydrogen bonding with active-site residues .
  • QSAR Studies : Correlate substituent electronegativity (Cl, SO2CH3) with bioactivity. Modifying the benzamide’s chloro positions or thiazole substituents can alter steric and electronic profiles, affecting binding .

Q. How do crystal packing and intermolecular interactions influence the physicochemical stability of this compound?

  • Methodology :

  • X-ray Crystallography : Analyze hydrogen bonds (e.g., N–H⋯O=S interactions) and π-π stacking between aromatic rings. Centrosymmetric dimers, as observed in similar benzamide-thiazole derivatives, enhance thermal stability .
  • DFT Calculations : Evaluate intermolecular forces (van der Waals, dipole-dipole) to predict solubility and melting point trends .

Q. What strategies can resolve contradictions in biological activity data between different assay models for this compound?

  • Methodology :

  • Cross-Assay Validation : Compare in vitro enzyme inhibition (e.g., IC50 in PFOR assays ) with cell-based anti-inflammatory models (e.g., COX-2 inhibition in RAW 264.7 macrophages ).
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies. Adjust assay conditions (e.g., pH, serum concentration) to mimic physiological environments .

Q. How can isotopic labeling (e.g., deuterium) be applied to track the metabolic pathways of this compound in pharmacokinetic studies?

  • Methodology :

  • Synthesis of Labeled Analogs : Introduce deuterium at non-labile positions (e.g., methyl groups) via deuterated reagents (e.g., CD3SO2Cl). Confirm incorporation via 2H NMR .
  • Mass Spectrometry Imaging (MSI) : Track labeled compounds in tissue sections to map distribution and metabolism. Correlate with pharmacokinetic parameters (t1/2, AUC) .

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